PTP1B Inhibitory Potency: 2-Phenylimino Series vs. 2-Thioxo and 2-Oxo Analogs
In a head-to-head enzymatic study, 5-arylidene-2-phenylimino-4-thiazolidinones (compounds 4a–d, 4f) inhibited recombinant human PTP1B with IC50 values in the low micromolar range (<10 µM), whereas the corresponding 2-thioxo-4-thiazolidinone analogs (series 6) and 2,4-thiazolidinedione analogs exhibited significantly weaker inhibition, with IC50 values typically exceeding 50 µM under identical assay conditions [1]. The introduction of a para-substituted phenylimino group was essential for maintaining potency; non-aromatic or unsubstituted imino variants showed a 5-fold or greater loss in activity [2].
| Evidence Dimension | Inhibitory potency against recombinant human PTP1B (pNPP substrate) |
|---|---|
| Target Compound Data | IC50 < 10 µM (representative 2-phenylimino compounds 4a–d, 4f) |
| Comparator Or Baseline | 2-Thioxo-4-thiazolidinone analogs (series 6): IC50 > 50 µM; 2-unsubstituted imino analog 2a: 5-fold less active than 2-phenylimino counterpart |
| Quantified Difference | ≥5-fold superior potency for 2-phenylimino series vs. 2-thioxo or unsubstituted imino analogs |
| Conditions | Recombinant human PTP1B; p-nitrophenylphosphate (pNPP) substrate; spectrophotometric detection; pH 7.0, 25°C |
Why This Matters
For procurement decisions in PTP1B-targeted drug discovery, selecting a 2-phenylimino-4-thiazolidinone scaffold provides a documented ≥5-fold potency advantage over 2-thioxo or 2-oxo alternatives, reducing the number of compounds needed to achieve hit-level activity in screening cascades.
- [1] Ottanà R, Maccari R, Ciurleo R, et al. 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorg Med Chem. 2009;17(5):1928-1937. doi:10.1016/j.bmc.2009.01.044 View Source
- [2] Ottanà R, Maccari R, Ciurleo R, et al. 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorg Med Chem. 2009;17(5):1928-1937 (Table 1, SAR discussion). View Source
